molecular formula C28H15N9Na2O16S2 B3430144 Acid Brown 75 CAS No. 8011-86-7

Acid Brown 75

Cat. No.: B3430144
CAS No.: 8011-86-7
M. Wt: 843.6 g/mol
InChI Key: SKCQDFLBBMGDPT-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Acid Brown 75 involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

Acid Brown 75 undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acid Brown 75 has several scientific research applications:

Comparison with Similar Compounds

Acid Brown 75 is similar to other azo dyes such as:

  • Acid Brown 116
  • Acid Brown 163
  • Brown ERN

What sets this compound apart is its specific molecular structure, which provides unique color properties and fastness . Its solubility in water and ability to produce vibrant brown shades make it a preferred choice in various applications.

Properties

CAS No.

8011-86-7

Molecular Formula

C28H15N9Na2O16S2

Molecular Weight

843.6 g/mol

IUPAC Name

disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2

InChI Key

SKCQDFLBBMGDPT-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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